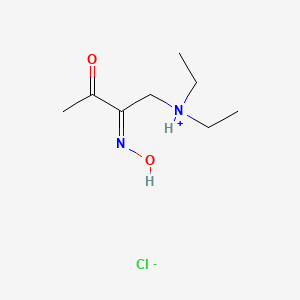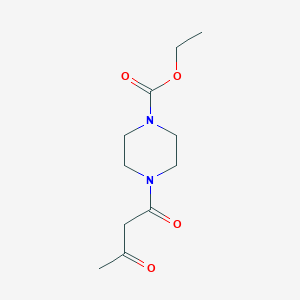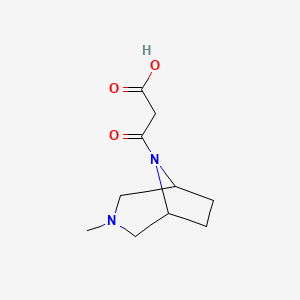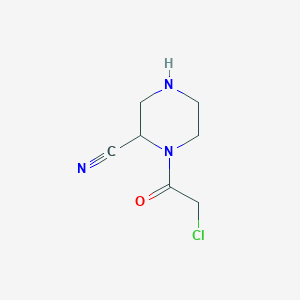
1-(Chloroacetyl)piperazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloroacetyl)piperazine-2-carbonitrile is a chemical compound with the molecular formula C₇H₁₀ClN₃O. It is known for its versatile applications in various fields, including medicinal chemistry and industrial processes. The compound features a piperazine ring substituted with a chloroacetyl group and a carbonitrile group, making it a valuable intermediate in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
The synthesis of 1-(Chloroacetyl)piperazine-2-carbonitrile typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The resulting product is then purified through recrystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-(Chloroacetyl)piperazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cyclization Reactions: The presence of both the chloroacetyl and carbonitrile groups allows for cyclization reactions, leading to the formation of heterocyclic compounds.
Common reagents used in these reactions include sodium ethoxide, piperidine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Chloroacetyl)piperazine-2-carbonitrile has numerous applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor ligands, aiding in the study of biological pathways and mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and materials, such as polymers and agrochemicals
Wirkmechanismus
The mechanism of action of 1-(Chloroacetyl)piperazine-2-carbonitrile varies depending on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, it can be used to synthesize dipeptidyl peptidase IV inhibitors, which are used in the treatment of type-II diabetes by inhibiting the enzyme responsible for degrading incretin hormones .
Vergleich Mit ähnlichen Verbindungen
1-(Chloroacetyl)piperazine-2-carbonitrile can be compared with similar compounds such as:
1-(Chloroacetyl)pyrrolidine-2-carbonitrile: This compound has a pyrrolidine ring instead of a piperazine ring, leading to different chemical properties and applications.
2-Chloro-N-arylacetamide: This compound features an acetamide group and is used in the synthesis of various thienopyridine derivatives.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for chemical modifications and the synthesis of diverse bioactive molecules .
Eigenschaften
CAS-Nummer |
739364-92-2 |
|---|---|
Molekularformel |
C7H10ClN3O |
Molekulargewicht |
187.63 g/mol |
IUPAC-Name |
1-(2-chloroacetyl)piperazine-2-carbonitrile |
InChI |
InChI=1S/C7H10ClN3O/c8-3-7(12)11-2-1-10-5-6(11)4-9/h6,10H,1-3,5H2 |
InChI-Schlüssel |
JRFTWGZPDIGKCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(CN1)C#N)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)
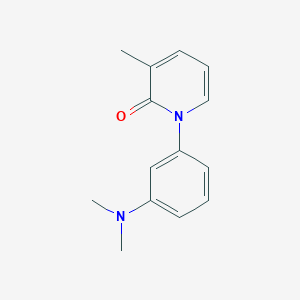
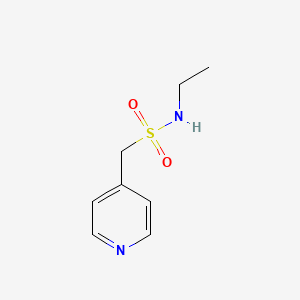
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)


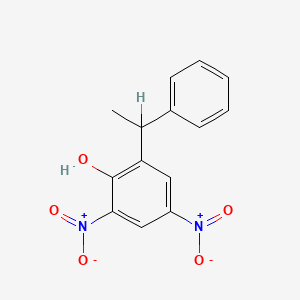
![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)
